Welcome to the BenchChem Online Store!
molecular formula C6H5BrN2O2 B1267849 2-Bromo-4-methyl-5-nitropyridine CAS No. 23056-47-5

2-Bromo-4-methyl-5-nitropyridine

Cat. No. B1267849
M. Wt: 217.02 g/mol
InChI Key: OSYUAHGEDKTDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260425B2

Procedure details

To a solution of 2-bromo-4-methyl-5-nitropyridine (217 g, 1 mol) in DMF (2000 mL) was added Pd(dppf)Cl2 (5 g), saturated solution of Na2CO3 (200 mL) and pyridin-3-ylboronic acid (147 g, 1.2 mol). The mixture was stirred under argon for 6 h at 100. After cooling down, the solvent was removed under reduced pressure evaporation and the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1) to afford 4-methyl-5-nitro-2,3′-bipyridine (172 g, 80%).
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[N:18]1[CH:23]=[CH:22][CH:21]=[C:20](B(O)O)[CH:19]=1>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=[C:2]([C:20]2[CH:19]=[N:18][CH:23]=[CH:22][CH:21]=2)[CH:7]=1 |f:1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
147 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
2000 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under argon for 6 h at 100
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography (mobile phase: EA:PE=1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.